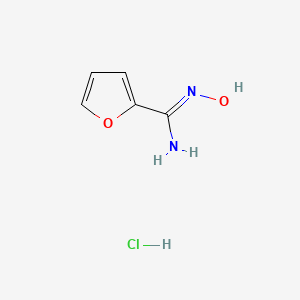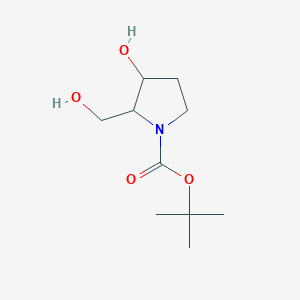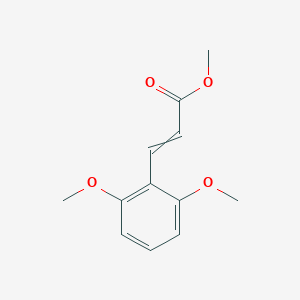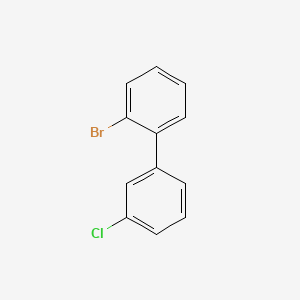
2-Bromo-3'-chloro-1,1'-biphenyl
Overview
Description
2-Bromo-3’-chloro-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrCl and a molecular weight of 267.55 g/mol It is a biphenyl derivative, meaning it consists of two benzene rings connected by a single bond
Mechanism of Action
Target of Action
It’s known that biphenyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the use of a palladium catalyst and an organoboron reagent , suggesting that these could be potential targets for the compound.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-3’-chloro-1,1’-biphenyl may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely applied in organic synthesis, suggesting that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Action Environment
The action, efficacy, and stability of 2-Bromo-3’-chloro-1,1’-biphenyl can be influenced by various environmental factors. These may include the presence of other chemical species in the reaction environment, the pH and temperature of the environment, and the presence of a suitable catalyst. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, the presence of a palladium catalyst is crucial .
Biochemical Analysis
Biochemical Properties
Cellular Effects
It has been shown to inhibit the growth of human breast cancer cells and prostate cancer cells
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3’-chloro-1,1’-biphenyl can be synthesized through the reaction of 2-bromo-1-chlorobenzene with 1-bromobenzene in the presence of a palladium catalyst. The reaction typically involves the use of a base such as potassium carbonate and a solvent like toluene. The resulting product can be purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for 2-Bromo-3’-chloro-1,1’-biphenyl are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3’-chloro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted biphenyl derivatives.
Coupling Products: The major products are more complex biphenyl derivatives with additional functional groups.
Scientific Research Applications
2-Bromo-3’-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studies involving cross-coupling reactions.
Biology: Research has explored its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: While not directly used as a therapeutic agent, its derivatives are studied for potential medicinal applications.
Industry: It is used in the production of advanced materials, including carbon nanomembranes, which have applications in nanotechnology.
Comparison with Similar Compounds
2-Chloro-1,1’-biphenyl: Similar in structure but lacks the bromine atom.
3-Bromo-1,1’-biphenyl: Similar but with the bromine atom in a different position.
3-Bromo-3’-chloro-1,1’-biphenyl: Another biphenyl derivative with both bromine and chlorine atoms.
Uniqueness: 2-Bromo-3’-chloro-1,1’-biphenyl is unique due to the specific positions of the bromine and chlorine atoms, which influence its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its similar compounds.
Properties
IUPAC Name |
1-bromo-2-(3-chlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBHNVDCKKHUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



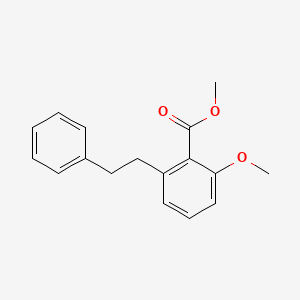

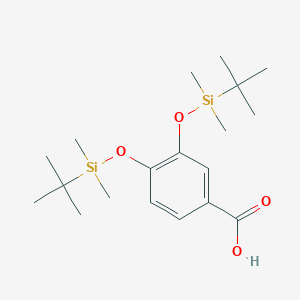
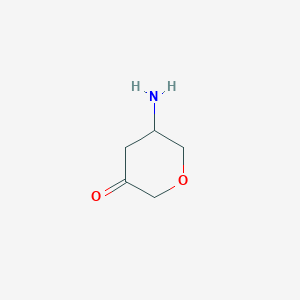

![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)

![Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3105644.png)
![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)
